molecular formula C21H16FN3O3S B3669468 N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B3669468
M. Wt: 409.4 g/mol
InChI Key: XKGDYLSTGYFORZ-ZDLGFXPLSA-N
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Description

N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, indole, and thiazolidinone moieties in its structure suggests that it might exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-24-11-13(14-6-2-5-9-17(14)24)10-18-20(27)25(21(28)29-18)12-19(26)23-16-8-4-3-7-15(16)22/h2-11H,12H2,1H3,(H,23,26)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDYLSTGYFORZ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of the indole moiety: The indole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Fluorophenyl substitution: The final step might involve the substitution of the fluorophenyl group through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Modulating their activity.

    Interact with DNA or RNA: Affecting gene expression.

    Disrupt cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their anti-inflammatory and anti-cancer properties.

    Indole derivatives: Often exhibit significant biological activities.

    Fluorophenyl compounds: Commonly used in pharmaceuticals for their enhanced metabolic stability.

Uniqueness

The unique combination of fluorophenyl, indole, and thiazolidinone moieties in N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide might confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

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